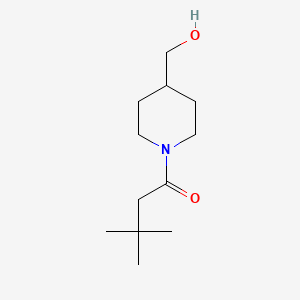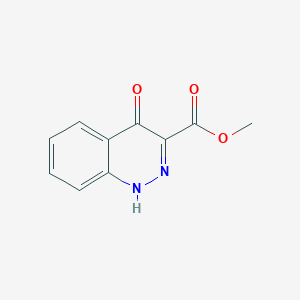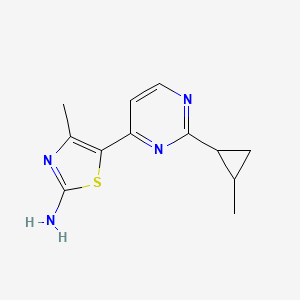
4-メチル-5-(2-(2-メチルシクロプロピル)-ピリミジン-4-イル)チアゾール-2-アミン
概要
説明
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .
Synthesis Analysis
2-Aminothiazoles, a significant class of organic medicinal compounds, are often produced by the condensation of thiourea and an alpha-halo ketone .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Chemical Reactions Analysis
The high activity of thiazole compounds might be due to the presence of 4-methyl-2-(2-(1-(pyridin-2-yl)ethylidene) and 2-(2-(2-hydroxybenzylidene) substitutes .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
科学的研究の応用
抗がん用途
化合物の構造の一部であるチアゾール部分は、さまざまな薬剤の抗がん特性に大きく貢献することが知られています . ダブラフェニブやダサチニブなどのチアゾール含有化合物は、抗がん剤として臨床的に使用されており、当社の化合物が同様の用途で可能性を秘めていることを示しています。
抗菌活性
チアゾールは、抗菌特性を持つことが観察されており、新しい抗菌薬の開発において価値があります . チアゾールの構造的特徴により、細菌やその他の病原体の増殖を阻害する可能性のある、微生物の酵素または受容体と相互作用することができます。
抗炎症および鎮痛効果
研究によると、チアゾール誘導体は、抗炎症剤および鎮痛剤として作用する可能性があります . これは、4-メチル-5-(2-(2-メチルシクロプロピル)-ピリミジン-4-イル)チアゾール-2-アミンが、炎症と痛みを軽減する薬剤に開発できる可能性を示唆しています。
神経保護特性
化合物のチアゾール環は、神経保護効果に貢献し、神経変性疾患の治療を支援する可能性があります . 神経伝達物質系に影響を与えるか、神経組織を損傷から保護することで、神経学的健康の研究に新たな道を開く可能性があります。
抗腫瘍および細胞毒性活性
チアゾール誘導体は、抗腫瘍および細胞毒性活性を示すことが報告されており、当社の化合物が特定の種類の癌細胞に対して効果的である可能性を示唆しています . この用途は、標的型がん治療の開発にとって特に有望です。
抗ウイルスおよび抗レトロウイルス療法
チアゾールの生物活性から、4-メチル-5-(2-(2-メチルシクロプロピル)-ピリミジン-4-イル)チアゾール-2-アミンは、抗ウイルスおよび抗レトロウイルス療法で使用される可能性があります . ウイルス複製を妨げる能力により、HIVなどの疾患の治療のための候補となる可能性があります。
作用機序
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
将来の方向性
Thiazole derivatives have shown potential in various therapeutic roles such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This suggests that “4-Methyl-5-(2-(2-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine” and similar compounds could have potential applications in medicinal chemistry.
生化学分析
Biochemical Properties
4-Methyl-5-(2-(2-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. For instance, it may bind to the active sites of enzymes, altering their activity and affecting the overall metabolic flux. Additionally, 4-Methyl-5-(2-(2-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine can interact with proteins involved in cell signaling, modulating their function and influencing downstream signaling pathways .
Cellular Effects
The effects of 4-Methyl-5-(2-(2-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities. These effects can result in altered cell proliferation, differentiation, and apoptosis, depending on the cell type and context .
Molecular Mechanism
At the molecular level, 4-Methyl-5-(2-(2-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 4-Methyl-5-(2-(2-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine may affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-5-(2-(2-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Methyl-5-(2-(2-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of 4-Methyl-5-(2-(2-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating metabolic pathways or influencing cell signaling. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
4-Methyl-5-(2-(2-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites and the overall metabolic balance within cells. By modulating enzyme activity, 4-Methyl-5-(2-(2-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine can alter the flow of metabolites through specific pathways, potentially leading to changes in cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of 4-Methyl-5-(2-(2-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine within cells and tissues are crucial for its biological activity. This compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cells, 4-Methyl-5-(2-(2-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound can influence its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 4-Methyl-5-(2-(2-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine is essential for its activity and function. This compound may contain targeting signals or undergo post-translational modifications that direct it to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum. The localization of 4-Methyl-5-(2-(2-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine within these compartments can influence its interactions with biomolecules and its overall biological effects .
特性
IUPAC Name |
4-methyl-5-[2-(2-methylcyclopropyl)pyrimidin-4-yl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c1-6-5-8(6)11-14-4-3-9(16-11)10-7(2)15-12(13)17-10/h3-4,6,8H,5H2,1-2H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTPRFXALUPNCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=NC=CC(=N2)C3=C(N=C(S3)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




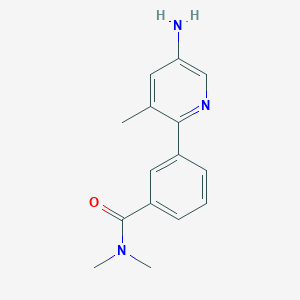
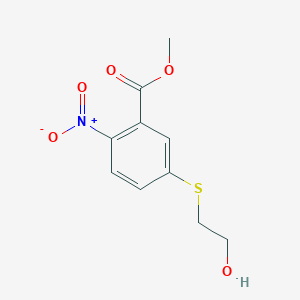
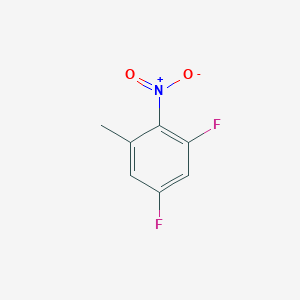
![4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid](/img/structure/B1467706.png)
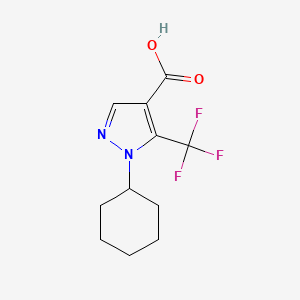
![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4-methylpentanoic acid](/img/structure/B1467710.png)

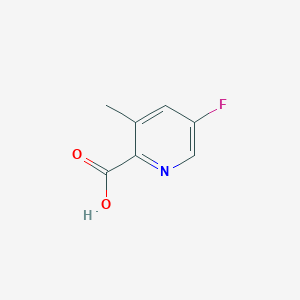
![Ethyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-4-carboxylate](/img/structure/B1467717.png)
